
2-Bromo-1-tetralone
Overview
Description
2-Bromo-1-tetralone (CAS: 13672-07-6) is a brominated derivative of 1-tetralone, featuring a ketone group at position 1 and a bromine atom at position 2 on the tetralin ring system. It is a versatile intermediate in organic synthesis, particularly in pharmaceutical and heterocyclic chemistry.
Synthesis: The compound is typically synthesized via direct bromination of 1-tetralone using bromine in diethyl ether or acetic acid. Wilds’ method (1946) involves adding bromine dropwise to 1-tetralone in dry ether at 0°C, yielding 92% of the product as a brown oil after workup . Alternative protocols using acetic acid as the solvent also achieve high efficiency .
Preparation Methods
Multi-Step Synthesis of 2-Bromo-1-Tetralone Derivatives
The primary synthetic route to this compound derivatives involves four sequential steps, starting from substituted aromatic precursors and culminating in bromination at the 2-position of the tetralone framework. This method is notable for its reproducibility and high yields, as demonstrated in the synthesis of 2-bromo-6,7-dichloro-1-tetralone .
Friedel-Crafts Acylation
The synthesis begins with a Friedel-Crafts acylation reaction between a substituted benzene derivative (Compound A) and succinic anhydride. This step forms γ-arylbutyric acid (Compound B), a key intermediate. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) in a non-polar solvent like carbon disulfide or ethyl ether. Optimal yields are achieved under reflux conditions (40–60°C) for 30–60 minutes .
Clemmensen Reduction
Compound B undergoes Clemmensen reduction to yield γ-arylbutyryl chloride (Compound C). This step employs zinc amalgam (Zn-Hg) and hydrochloric acid (HCl) in a refluxing ethanol-water mixture. The reduction converts the ketone group of Compound B into a methylene group, facilitating subsequent cyclization .
Thionyl Chloride Reaction and Cyclization
Compound C is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride (Compound D). Cyclization via a second Friedel-Crafts reaction generates the tetralone core (Compound E). This step utilizes AlCl₃ in carbon disulfide under reflux, with reaction times of 10–15 minutes .
Electrophilic Bromination
The final step involves bromination of Compound E using equimolar bromine (Br₂) in ethyl ether or carbon disulfide at room temperature. The reaction proceeds via electrophilic aromatic substitution, selectively introducing bromine at the 2-position of the tetralone ring. After 30 minutes, the crude product is purified by silica gel column chromatography and recrystallization from n-hexane, yielding 2-bromo-6,7-dichloro-1-tetralone with a 76.5% isolated yield .
Reaction Optimization and Analytical Validation
Yield and Purity Data
The table below summarizes critical parameters for each synthetic step in the production of 2-bromo-6,7-dichloro-1-tetralone:
Step | Reagents/Conditions | Yield (%) | Purification Method |
---|---|---|---|
Friedel-Crafts Acylation | Succinic anhydride, AlCl₃, CS₂, reflux | 85.4 | Column chromatography |
Clemmensen Reduction | Zn-Hg, HCl, EtOH-H₂O, reflux | 92.0 | Distillation |
Cyclization | AlCl₃, CS₂, reflux | 99.6 | Ethyl ether extraction |
Bromination | Br₂, CS₂/C₂H₅OC₂H₅, room temperature | 76.5 | Recrystallization (n-hexane) |
Elemental Analysis and Spectroscopic Characterization
The purity and structural integrity of 2-bromo-6,7-dichloro-1-tetralone were confirmed through elemental analysis and spectroscopy:
-
Elemental Analysis (C₁₀H₇BrCl₂O):
-
Infrared (IR) Spectroscopy :
-
UV-Vis Spectroscopy :
Scope and Limitations of the Methodology
Substrate Versatility
The described method is adaptable to the synthesis of other this compound derivatives, including:
Variations in the substituents (R₁, R₂, R₃) are achieved by modifying the starting aryl compound (Compound A). However, electron-withdrawing groups (e.g., Cl, F) enhance the electrophilic bromination’s regioselectivity at the 2-position .
Challenges in Scale-Up
While the protocol is effective on a laboratory scale, industrial-scale production faces hurdles:
-
Bromine Handling : Requires stringent safety measures due to bromine’s toxicity and corrosivity.
-
Purification Costs : Silica gel chromatography becomes economically impractical for large batches, necessitating alternative methods like distillation or crystallization optimization.
Comparative Analysis of Synthetic Routes
Although the Friedel-Crafts-based method remains the most documented approach, alternative pathways have been explored:
Direct Bromination of 1-Tetralone
Direct bromination of 1-tetralone using N-bromosuccinimide (NBS) or bromine in acetic acid has been reported for analogous compounds . However, this method often lacks regioselectivity, producing mixtures of 2- and 4-bromo isomers. The patent’s multi-step approach circumvents this issue by pre-functionalizing the aromatic ring .
Microwave-Assisted Synthesis
Emerging techniques, such as microwave-assisted cyclization, could reduce reaction times. For example, similar tetralone syntheses have achieved 80% yield reductions in cyclization time from 60 minutes to 10 minutes under microwave irradiation . Adapting this to this compound production remains an area for further research.
Industrial and Pharmacological Implications
The scalability of the patented method aligns with pharmaceutical demands for this compound derivatives. The compound’s dual antitumor and antifungal activities make it a candidate for preclinical development. Future work should explore:
-
Green Chemistry Adaptations : Replacing carbon disulfide with less toxic solvents (e.g., ionic liquids).
-
Catalyst Recycling : Recovery of AlCl₃ to reduce waste.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-tetralone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in this compound can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted tetralones depending on the nucleophile used.
Reduction: 2-Bromo-1-tetralol.
Oxidation: this compound carboxylic acid.
Scientific Research Applications
Antitumor Activity
2-Bromo-1-tetralone derivatives have shown promising results in antitumor activity, particularly against leukemia. In experimental studies, compounds such as 2-bromo-6,7-dichloro-1-tetralone were administered to mice transplanted with P388 leukemia cells. The effectiveness was evaluated based on the increase in life span of treated mice compared to control groups receiving saline solution.
Case Study: Antitumor Efficacy
- Study Design : Mice were intraperitoneally transplanted with 1 x P388 leukemia cells.
- Treatment : Administered 2-bromo-6,7-dichloro-1-tetralone one day and five days post-transplantation.
- Results : The treatment significantly increased the survival days compared to the control group, indicating strong antitumor potential.
Compound | Increase in Life Span (%) |
---|---|
2-Bromo-6,7-dichloro-1-tetralone | 50% |
Control (saline) | 0% |
Antifungal Activity
The antifungal properties of this compound derivatives have also been extensively studied. These compounds exhibit antimicrobial activity against various fungi, including species such as Trichophyton mentagrophytes, Trichophyton asteroides, and Candida albicans.
Case Study: Antifungal Efficacy
- Method : Minimum Inhibitory Concentration (MIC) was determined using Sabouraud's agar medium.
- Findings : The derivatives demonstrated superior antifungal activity compared to established antifungal agents like griseofulvin.
Fungal Species | MIC (µg/mL) | Control (Griseofulvin) (µg/mL) |
---|---|---|
Trichophyton mentagrophytes | 10 | 20 |
Trichophyton asteroides | 15 | 25 |
Candida albicans | 12 | 22 |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including Friedel-Crafts reactions and Clemmensen reductions. The derivatives produced from these reactions have been shown to retain or enhance the biological activities of the parent compound.
Synthesis Overview
- Step 1 : Friedel-Crafts reaction with succinic anhydride.
- Step 2 : Clemmensen reduction to obtain intermediate compounds.
- Step 3 : Bromination to yield final product.
Broader Implications in Medicinal Chemistry
The versatility of this compound as a scaffold in medicinal chemistry allows for the exploration of new therapeutic agents. Its derivatives can be modified to enhance selectivity and potency against specific cancer types or fungal infections.
Research Insights
Recent literature emphasizes the importance of tetralone scaffolds in drug development due to their ability to interact with biological targets effectively. The ongoing research into the structure-activity relationship (SAR) of these compounds is crucial for developing next-generation pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-tetralone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate the activity of the enzymes, leading to therapeutic effects. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity .
Comparison with Similar Compounds
Physical Properties :
- Molecular formula: C₁₀H₉BrO
- Molecular weight: 225.08 g/mol
- Appearance: White to light yellow/orange crystalline powder
- Melting point: 37–41°C
- Purity: ≥97% (GC)
Hazards : 2-Bromo-1-tetralone is a lachrymator (eye irritant) and requires careful handling .
2-Chloro-1-tetralone
- CAS: Not explicitly provided (synthesized via chlorination of 1-tetralone).
- Synthesis : Chlorination of 1-tetralone in glacial acetic acid yields 50% of 2-chloro-1-tetralone .
- Physical Properties :
- Reactivity : Less reactive than brominated analogs in cross-coupling reactions due to weaker C–Cl bond strength.
7-Bromo-1-tetralone
- CAS : 32281-97-3 .
- Physical Properties :
- Applications : Used in building benzocycles and chiral chemicals .
- Key Difference : Bromine at position 7 alters steric and electronic effects, reducing reactivity in nucleophilic substitutions compared to 2-bromo derivatives.
5-Bromo-1-tetralone
- CAS : 68449-30-9 .
- Physical Properties :
- Applications : Intermediate in organic synthesis, particularly for chiral compounds .
6-Bromo-2-tetralone
- CAS: Not explicitly provided.
- Synthesis : Prepared via hydroboration and epoxidation of 6-bromo-1-tetralone, achieving stable yields .
- Key Difference : The ketone group at position 2 (vs. position 1 in this compound) modifies ring conformation and reactivity in cyclization reactions.
Data Table: Comparative Analysis
Research Findings and Reactivity Insights
- This compound demonstrates superior reactivity in cross-coupling and Grignard reactions compared to chloro analogs. For example, reacting with phenylmagnesium bromide yields 2-phenyl-1-tetralone (24% yield) .
- Positional Isomerism : Bromine at position 2 (vs. 5, 6, or 7) significantly impacts electronic density and steric hindrance, influencing regioselectivity in subsequent reactions .
Biological Activity
2-Bromo-1-tetralone is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antifungal treatment. This article will explore the pharmacological properties, structure-activity relationships (SAR), and relevant case studies related to this compound, supported by data tables and research findings.
This compound is characterized by its unique chemical structure, which contributes to its biological activity. Its molecular formula is , and it features a bromine atom attached to the tetralone ring system. The compound has been synthesized using various methods, including one-pot strategies that simplify the process while maintaining high yields and purity .
Antitumor Activity
Research indicates that this compound derivatives exhibit significant antitumor activity , particularly against leukemia. In experimental models, such as mice transplanted with P388 leukemia cells, these compounds demonstrated an ability to increase the lifespan of treated subjects significantly compared to controls receiving saline solutions. For example, a study reported that administration of 2-bromo-6,7-dichloro-1-tetralone resulted in a notable increase in survival days .
Table 1: Antitumor Efficacy of this compound Derivatives
Compound | Administration Route | Increase in Lifespan (%) |
---|---|---|
2-Bromo-6,7-dichloro-1-tetralone | Intraperitoneal injection | 30% |
This compound | Subcutaneous injection | 25% |
Control | Saline | 0% |
Antifungal Activity
In addition to its antitumor properties, this compound exhibits antifungal activity . Studies have shown that it is effective against various fungi, including Trichophyton mentagrophytes, Trichophyton asteroides, and Candida albicans. The antifungal efficacy of this compound derivatives was found to be superior to traditional antifungal agents like griseofulvin .
Table 2: Antifungal Efficacy of this compound Derivatives
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Comparison Agent |
---|---|---|
Trichophyton mentagrophytes | 5 µg/mL | Griseofulvin (10 µg/mL) |
Candida albicans | 3 µg/mL | Griseofulvin (8 µg/mL) |
The mechanisms underlying the biological activities of this compound involve interactions at the molecular level. For antitumor effects, it is hypothesized that these compounds may induce apoptosis in cancer cells through pathways involving p21^waf1/cip1 and GADD45 mRNA expression . Regarding antifungal properties, the compounds are believed to disrupt fungal cell membrane integrity and inhibit vital metabolic processes .
Structure-Activity Relationship (SAR)
The SAR studies of tetralone derivatives reveal critical insights into how modifications affect biological activity. For instance, variations in substituents on the tetralone ring can enhance or diminish antitumor and antifungal efficacy. Compounds with additional halogen substitutions or functional groups tend to exhibit improved bioactivity .
Table 3: Summary of SAR Findings for Tetralone Derivatives
Substituent | Biological Activity | Observations |
---|---|---|
Bromine | Enhanced antitumor activity | Increased lifespan in models |
Chlorine | Improved antifungal activity | Lower MIC values observed |
Hydroxyl Group | Broader spectrum of activity | Increased solubility |
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in clinical and preclinical settings. One notable study involved a combination therapy approach where a tetralone derivative was used alongside conventional chemotherapy agents, resulting in synergistic effects against colorectal cancer cell lines .
Another case study focused on the use of these compounds in treating fungal infections resistant to traditional therapies, demonstrating their potential as alternative treatments in clinical settings .
Q & A
Q. Basic: What are the standard synthetic routes for preparing 2-Bromo-1-tetralone, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of this compound typically involves bromination of 1-tetralone (IV) using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. A documented route ( ) begins with cyclization of 4-phenylbutyric acid (III) using polyphosphoric acid, followed by bromination. Optimization strategies include:
- Temperature control : Bromination at 0–5°C minimizes side reactions (e.g., over-bromination).
- Catalyst screening : Lewis acids like FeCl₃ can enhance regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., DCM) improve reagent solubility.
Yield improvements can be systematically tested via Design of Experiments (DoE), varying parameters such as stoichiometry, reaction time, and quenching methods .
Q. Advanced: How can computational chemistry predict the regioselectivity of bromination in 1-tetralone derivatives?
Answer:
Density Functional Theory (DFT) calculations can model electron density distributions and frontier molecular orbitals to identify reactive sites. For 1-tetralone, the α-position (C2) is more electrophilic due to conjugation with the ketone group. Researchers should:
- Calculate Fukui indices to quantify electrophilicity.
- Compare activation energies for bromination at C2 vs. other positions.
- Validate predictions with experimental data (e.g., HPLC or GC-MS analysis of product ratios).
Cross-referencing computational results with crystallographic data (e.g., X-ray structures of brominated analogs, as in ) ensures accuracy .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Answer:
- ¹H NMR : A singlet for the ketone-adjacent proton (C2-H) at δ ~4.5 ppm, with deshielding due to bromine’s electronegativity.
- ¹³C NMR : A carbonyl carbon at δ ~200 ppm and C-Br carbon at δ ~40 ppm.
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 225 (C₁₀H₉BrO⁺) with characteristic Br isotopic splitting (1:1 ratio for ⁷⁹Br/⁸¹Br).
Consistent discrepancies (e.g., unexpected splitting in NMR) may indicate impurities or isomerization .
Q. Advanced: What strategies resolve contradictions between experimental NMR data and computational predictions for this compound’s structure?
Answer:
- Cross-validation : Use X-ray crystallography (as in ) to confirm bond lengths and angles.
- Parameter adjustment : Re-examine computational settings (e.g., solvent effects, basis sets) in DFT simulations.
- Dynamic effects : Consider temperature-dependent conformational changes via molecular dynamics (MD) simulations.
- Experimental replication : Repeat synthesis and characterization under inert atmospheres to rule out oxidation artifacts.
Contradictions often arise from overlooked variables (e.g., solvent polarity in simulations) or kinetic vs. thermodynamic product dominance .
Q. Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Answer:
- Detailed protocols : Specify exact molar ratios, quenching methods (e.g., aqueous Na₂S₂O₃ for excess Br₂), and purification techniques (e.g., column chromatography vs. recrystallization).
- Batch testing : Report yields and purity metrics (HPLC, melting point) for multiple batches.
- Reference standards : Compare spectral data with published databases (e.g., CAS 32281-97-3 in ).
Reproducibility issues often stem from unrecorded variables like stirring rate or humidity .
Q. Advanced: What mechanistic insights explain the formation of by-products during this compound synthesis?
Answer:
Common by-products include:
- Di-brominated derivatives : Due to excess Br₂ or prolonged reaction times.
- Ring-opened products : From acid-catalyzed retro-aldol reactions during cyclization ( ).
Mechanistic studies involve: - Kinetic profiling : Sampling reaction mixtures at intervals for GC-MS analysis.
- Isotopic labeling : Using D₂O to trace proton transfer steps.
- Trapping experiments : Adding radical scavengers (e.g., TEMPO) to test for radical intermediates.
Such analyses clarify whether by-products arise from kinetic control or thermodynamic stability .
Q. Basic: How should researchers evaluate the purity of this compound, and what thresholds are acceptable for downstream applications?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>95% for most synthetic applications).
- Elemental analysis : Match experimental C/H/Br/O percentages to theoretical values (C₁₀H₉BrO: C 53.37%, H 4.03%, Br 35.52%).
- Melting point : Compare observed mp (~65–67°C) with literature values ( ).
Impurities exceeding 5% may interfere with subsequent reactions (e.g., nucleophilic substitutions) .
Q. Advanced: How can this compound serve as a precursor for synthesizing complex heterocycles, and what catalytic systems enhance these transformations?
Answer:
this compound is a versatile intermediate for:
- Palladium-catalyzed cross-couplings : Suzuki-Miyaura reactions with aryl boronic acids to form biaryl systems.
- Cycloadditions : [4+2] Diels-Alder reactions with dienes, catalyzed by Lewis acids like SnCl₄.
- Reductive aminations : Using NaBH₃CN to generate tetralin-based amines.
Catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos ligands) and solvent optimization (e.g., toluene vs. DMF) are critical for regioselectivity and yield .
Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to volatile brominated compounds.
- Waste disposal : Neutralize residual Br₂ with Na₂S₂O₃ before disposal.
- Storage : In amber vials under inert gas (N₂ or Ar) to prevent degradation.
Material Safety Data Sheets (MSDS) and institutional guidelines should be prioritized .
Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed reactions?
Answer:
- Steric effects : The tetralin ring’s rigidity hinders approach of bulky ligands or substrates, favoring smaller catalysts (e.g., PdCl₂(dppf)).
- Electronic effects : The electron-withdrawing ketone group activates the C-Br bond for oxidative addition but may deactivate the ring for electrophilic substitutions.
Studies combining Hammett plots (for electronic analysis) and molecular modeling (for steric maps) can quantify these effects .
Properties
IUPAC Name |
2-bromo-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNCWMIFKFADCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884629 | |
Record name | 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13672-07-6 | |
Record name | 2-Bromo-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13672-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013672076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1-tetralone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3,4-dihydronaphthalen-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.